2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide , identified by CAS number 2034226-02-1 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological efficacy based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N4O4 with a molecular weight of 380.4 g/mol . The structure includes a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to This compound . For instance, derivatives featuring pyrazole and pyridine rings have demonstrated significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 18 | MCF-7 (Breast Cancer) | 1.27 | Induces apoptosis via AKT/mTOR pathway |
Compound 19 | MCF-7 (Breast Cancer) | 1.50 | Inhibition of VEGF and HIF-1α expression |
Compound 20 | MCF-7 (Breast Cancer) | 1.31 | Induces cell cycle arrest |
These compounds inhibited the proliferation of MCF-7 breast cancer cells significantly more than standard treatments, showcasing their potential as anticancer agents .
Antioxidant Activity
The antioxidant capacity of related compounds has also been evaluated. For example, studies have shown that certain derivatives exhibit radical scavenging activity comparable to or better than ascorbic acid.
Compound | EC50 (mM) | Reference |
---|---|---|
Compound 6 | 0.00918 | Ascorbic acid (0.040) |
Compound 5c | 0.01267 | More active than ascorbic acid |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antioxidant properties, potentially offering protective effects against oxidative stress-related diseases .
Anti-HIV Activity
Research on pyrazole-containing compounds indicates promising anti-HIV activity. Studies have demonstrated that derivatives can inhibit HIV replication effectively by targeting viral enzymes or host cell factors involved in the viral life cycle . Although specific data for the compound is limited, its structural similarities suggest potential efficacy in this area.
Synthesis and Characterization
The synthesis of This compound typically involves multi-step reactions starting from simpler precursors like benzo[d][1,3]dioxole derivatives and pyrazole derivatives. The reaction conditions often include refluxing in solvents such as acetonitrile with appropriate catalysts.
Case Studies
Several case studies have investigated the pharmacological profiles of structurally related compounds:
- Study on Anticancer Properties : A series of compounds derived from benzo[d][1,3]dioxole were tested against various cancer cell lines, revealing IC50 values in the low micromolar range.
- Oxidative Stress Models : In vitro assays demonstrated that these compounds could significantly reduce lipid peroxidation and increase cell viability under oxidative stress conditions.
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth and improved survival rates compared to control groups.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13(28-16-3-4-18-19(8-16)27-12-26-18)20(25)22-10-14-7-15(11-21-9-14)17-5-6-23-24(17)2/h3-9,11,13H,10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEALTBQOMCHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=NN2C)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.